

Application Note: High-Recovery Solid-Phase Extraction of 11-Hydroxyprogesterone from Human Serum

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Compound of Interest

Compound Name: *11-Hydroxyprogesterone*

Cat. No.: *B1198595*

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Abstract

This application note presents a detailed protocol for the efficient extraction of **11-Hydroxyprogesterone** (11-OHP) from human serum samples using solid-phase extraction (SPE). The described method is optimized for high recovery and reproducibility, making it suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of 11-OHP in serum.

Introduction

11-Hydroxyprogesterone is a steroid hormone that plays a significant role in various physiological processes. Accurate quantification of 11-OHP in serum is crucial for endocrinology research and the development of therapeutics targeting steroidogenic pathways. Solid-phase extraction is a widely used technique for the selective isolation and concentration of analytes from complex biological matrices like serum, providing cleaner extracts and improved analytical sensitivity.^[1] This protocol details a robust SPE method tailored for 11-OHP, leveraging common laboratory equipment and reagents.

Materials and Reagents

- Human Serum Samples
- **11-Hydroxyprogesterone** standard
- Internal Standard (e.g., 17-OHP-d8 or other suitable deuterated steroid)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic Acid
- Ammonia Solution
- Solid-Phase Extraction (SPE) Cartridges or Plates (e.g., Reversed-phase C18 or polymeric sorbents like Oasis PRiME HLB or SOLAμ HRP)
- SPE Vacuum Manifold or Positive Pressure Processor
- Centrifuge
- Nitrogen Evaporator
- Vortex Mixer
- Autosampler Vials

Experimental Protocols

Sample Pre-treatment

Proper sample pre-treatment is critical for optimal SPE performance.

- Thaw frozen serum samples at room temperature.
- Vortex the samples for 10-15 seconds to ensure homogeneity.[\[2\]](#)
- In a clean microcentrifuge tube, combine:

- 100 µL of serum sample
- An appropriate volume of internal standard solution.
- 100 µL of water.[2]
- 50 µL of methanol.[2]
- Vortex the mixture for 30 seconds.
- Centrifuge the samples at 4000 x g for 5 minutes to pellet any precipitated proteins.[3][4] The resulting supernatant will be loaded onto the SPE device.

Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific SPE sorbent used. The following steps are based on a reversed-phase mechanism.

- Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
- Equilibration: Pass 1 mL of water through the SPE cartridge to prepare the sorbent for the aqueous sample. Do not allow the sorbent to dry.
- Sample Loading: Slowly load the pre-treated sample supernatant onto the conditioned and equilibrated SPE cartridge. A low flow rate is recommended to ensure efficient binding of the analyte to the sorbent.
- Washing:
 - Wash the cartridge with 1 mL of 30% methanol in water to remove hydrophilic interferences.[5]
 - A second wash with 1 mL of a weak organic solvent can be performed to remove additional impurities.
- Elution:

- Elute the **11-Hydroxyprogesterone** and internal standard from the sorbent using 2 x 500 μ L of methanol or an appropriate elution solvent.
- Collect the eluate in a clean collection tube.

Eluate Processing

- Place the collection tubes in a nitrogen evaporator and dry the eluate at approximately 40°C. [\[2\]](#)
- Reconstitute the dried extract in 100 μ L of a suitable mobile phase (e.g., 50:50 methanol:water).[\[2\]](#)
- Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.[\[2\]](#)
- Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the solid-phase extraction of steroids from serum, including 17-Hydroxyprogesterone which is structurally similar to **11-Hydroxyprogesterone**. These values can serve as a benchmark for method validation.

Table 1: Recovery and Precision Data for Steroid SPE from Serum

Analyte	Mean Recovery (%)	Intra-assay Precision (%RSD)	Inter-assay Precision (%RSD)
17-Hydroxyprogesterone	95.3 - 111.6	< 7.9	< 5.3
Cortisol	95.3 - 111.6	< 7.9	< 5.3
Androstenedione	95.3 - 111.6	< 7.9	< 5.3

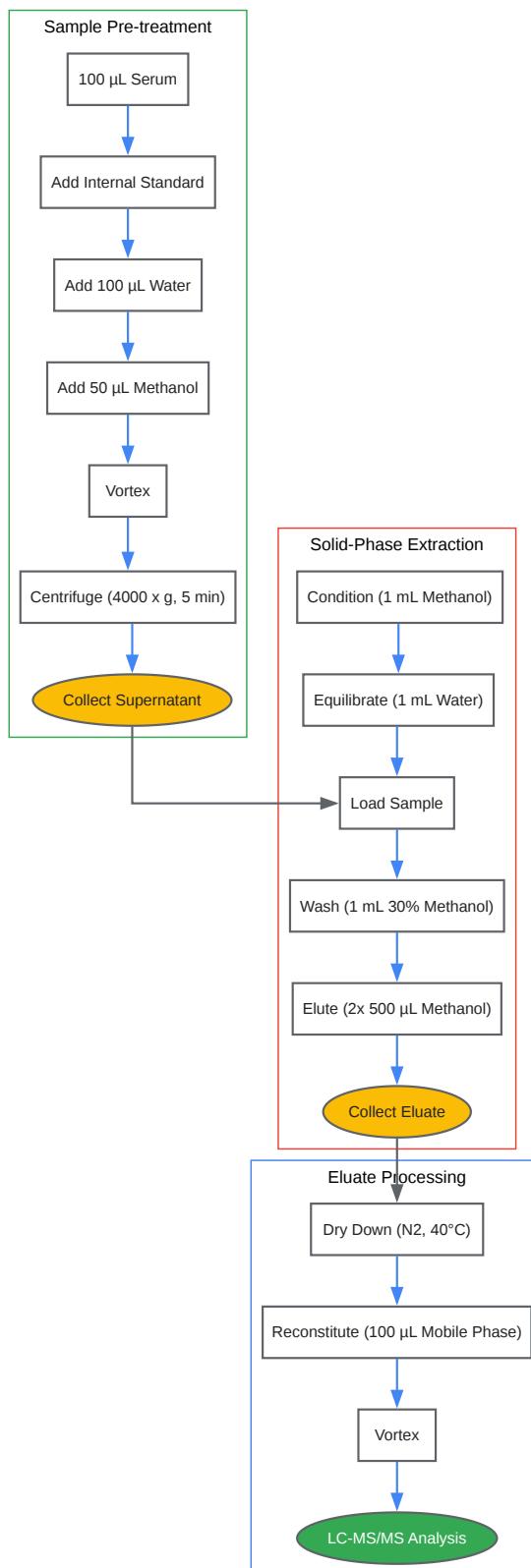
Data adapted from a study on multiple steroids including 17-hydroxyprogesterone, demonstrating the expected performance of a robust SPE LC-MS/MS method.[\[6\]](#)

Table 2: Lower Limits of Quantification (LLOQ) for Steroids in Serum

Analyte	LLOQ (nmol/L)
17-Hydroxyprogesterone	0.50
Testosterone	0.25
Androstenedione	0.25

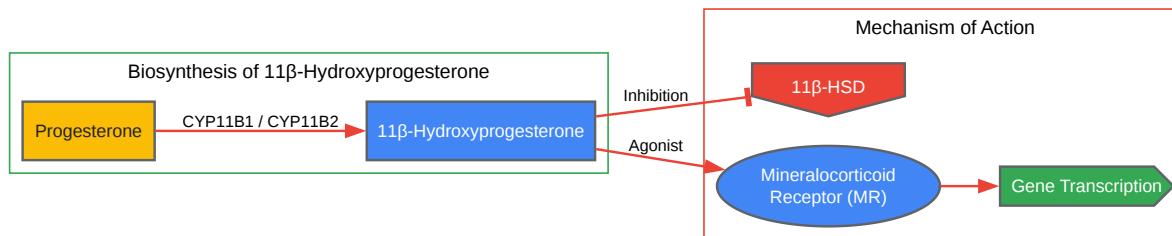
LLOQ values are indicative of the sensitivity achievable with SPE followed by LC-MS/MS.[6]

Mandatory Visualizations



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Caption: Experimental workflow for the solid-phase extraction of **11-Hydroxyprogesterone**.



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Caption: Biosynthesis and mechanism of action of 11β-Hydroxyprogesterone.

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References

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